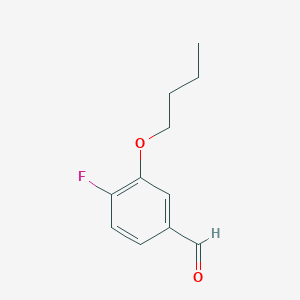

3-Butoxy-4-Fluorobenzaldehyde

説明

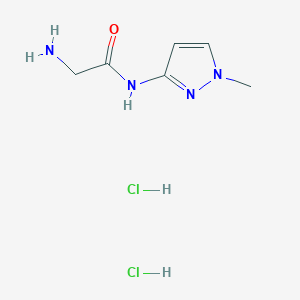

3-Butoxy-4-Fluorobenzaldehyde is a chemical compound that has been extensively researched for its potential applications in various fields of science and industry. It is a derivative of Fluorobenzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde .

Synthesis Analysis

The synthesis of 4-fluorobenzaldehyde, a related compound, has been achieved through a halogen-exchange fluorination reaction with 4-chlorobenzaldehyde . The effects of solvents, catalysis, and feed ratio were discussed, and the optimum conditions were found to be N,N’-dimethylpropyleneurea as solvent, Ph4PHF2 as catalyst, n (KF): n (PCAD):n (Ph4PHF2)=3:1:0.1, reaction and distillation simultaneously .Molecular Structure Analysis

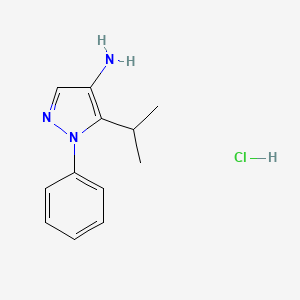

The molecular structure of 3-Butoxy-4-Fluorobenzaldehyde is represented by the molecular formula C11H13FO2 . It is a derivative of Fluorobenzaldehyde, which has three isomers differing in the location of the fluorine but having the same chemical formulas .Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .科学的研究の応用

Synthesis of Indazoles

3-Butoxy-4-Fluorobenzaldehyde can be involved in the synthesis of indazoles. A study by Lukin et al. (2006) explored the condensation of o-fluorobenzaldehydes with hydrazine, demonstrating a practical approach for synthesizing indazoles. This method effectively eliminated competitive reactions and was successful with Z-isomers of methyloximes, leading to the formation of 3-aminoindazoles via a benzonitrile intermediate (Lukin, Hsu, Fernando, & Leanna, 2006).

Fluorobenzaldehyde Synthesis

Hydrogen Bonding Studies

Ribeiro-Claro et al. (2002) investigated the presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde. Their study combined theoretical and spectroscopic methods to study bond energies, bonding geometries, and spectroscopic properties. This research provides insight into the molecular behavior of fluorobenzaldehydes and their interactions in different states (Ribeiro-Claro, Marques, & Amado, 2002).

Electrosynthesis

Tang Bo (2007) explored the electrosynthesis of O-(m-, p-)Fluorobenzaldehydes using indirect electronic oxidation. This method provided a current efficiency of 62% and a yield of 80%, using graphite electrodes in an undivided cell. This study contributes to the field of electrochemical synthesis of fluorobenzaldehydes (Tang, 2007).

Automated Synthesis for Medical Imaging

Speranza et al. (2009) developed an automatic synthesis of 4-[18F]fluorobenzaldehyde, to be used as a prosthetic group for amino-oxy functionalized peptide labeling in clinical applications. This work is significant for clinical routine applications in medical imaging (Speranza, Ortosecco, Castaldi, Nardelli, Pace, & Salvatore, 2009).

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorobenzaldehyde, advises to avoid contact with skin and eyes, not to breathe dust, mist, vapors, or spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It also advises the use of spark-proof tools and explosion-proof equipment .

作用機序

3-Butoxy-4-Fluorobenzaldehyde: is an organic compound with the molecular formula C10H11FO2. It belongs to the group of fluorobenzaldehydes, specifically the 4-fluorobenzaldehyde isomer

Mode of Action:

The mode of action involves the interaction of 3-Butoxy-4-Fluorobenzaldehyde with cellular components. Here’s a proposed mechanism:

特性

IUPAC Name |

3-butoxy-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-3-6-14-11-7-9(8-13)4-5-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRRAQLFZSNOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxy-4-Fluorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)

![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)

amine hydrochloride](/img/structure/B1383297.png)

amine](/img/structure/B1383299.png)

![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)

![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)